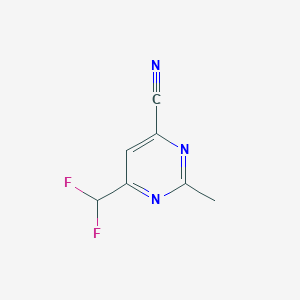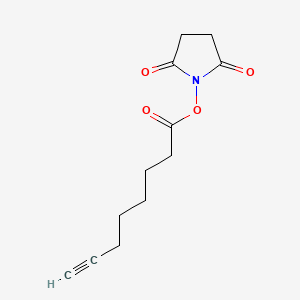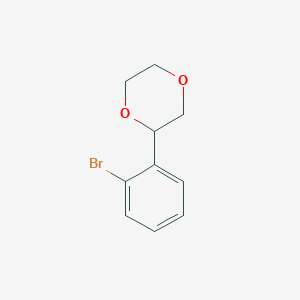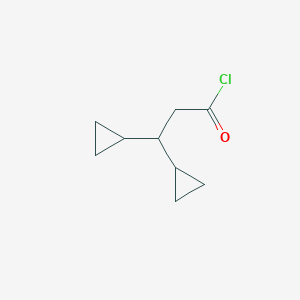
3,3-Dicyclopropylpropanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dicyclopropylpropanoyl chloride is an organic compound with the molecular formula C9H13ClO It is a derivative of propanoyl chloride, where two cyclopropyl groups are attached to the third carbon atom of the propanoyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dicyclopropylpropanoyl chloride typically involves the reaction of 3,3-Dicyclopropylpropanoic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride product. The general reaction scheme is as follows:
3,3-Dicyclopropylpropanoic acid+SOCl2→3,3-Dicyclopropylpropanoyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions can help in achieving high yields and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dicyclopropylpropanoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 3,3-Dicyclopropylpropanoic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous or acidic conditions.
Reduction: Requires strong reducing agents and anhydrous conditions.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions.
3,3-Dicyclopropylpropanoic Acid: Formed through hydrolysis.
3,3-Dicyclopropylpropanol: Formed through reduction.
Applications De Recherche Scientifique
3,3-Dicyclopropylpropanoyl chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: May be used in the development of pharmaceuticals and drug intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3-Dicyclopropylpropanoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propionyl Chloride: A simpler acyl chloride with a similar reactivity profile but lacks the cyclopropyl groups.
3-Chloropropionyl Chloride: Another acyl chloride with a different substitution pattern.
Uniqueness
3,3-Dicyclopropylpropanoyl chloride is unique due to the presence of two cyclopropyl groups, which impart distinct steric and electronic properties. These features can influence its reactivity and the types of products formed in chemical reactions, making it a valuable compound in synthetic chemistry.
Propriétés
Formule moléculaire |
C9H13ClO |
|---|---|
Poids moléculaire |
172.65 g/mol |
Nom IUPAC |
3,3-dicyclopropylpropanoyl chloride |
InChI |
InChI=1S/C9H13ClO/c10-9(11)5-8(6-1-2-6)7-3-4-7/h6-8H,1-5H2 |
Clé InChI |
HJQLFCDMISYAIO-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(CC(=O)Cl)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


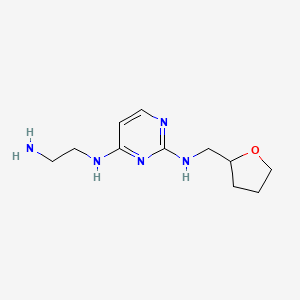
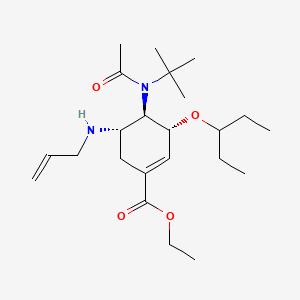

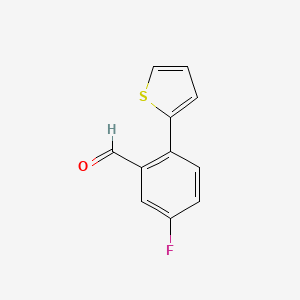
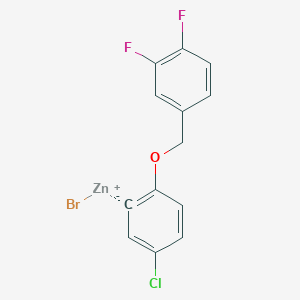
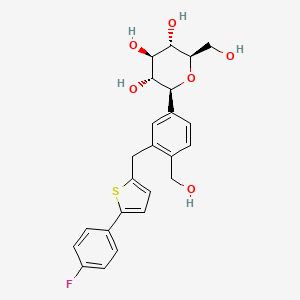

![7-(2-Bromoethyl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B14883330.png)
![[1,1-Dimethyl-3-(3,4,5-trifluoro-phenyl)-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14883340.png)

![7-(3-Hydroxypropyl)-2-thia-7-azaspiro[4.4]nonane 2,2-dioxide](/img/structure/B14883349.png)
